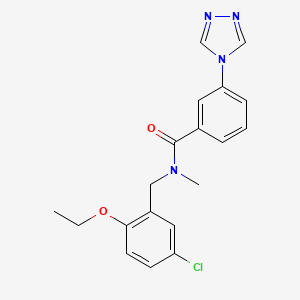

![molecular formula C10H9BrN2O2S2 B5550966 4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives, including “4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine”, involves complex chemical reactions. The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific chemical reactions involved in these activities are complex and depend on the specific derivative and its interactions with biological systems.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine is utilized in the synthesis of diverse heterocyclic structures, which are of significant interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, the crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 has been shown to be a superior catalyst for the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, demonstrating an efficient, atom-economical, and straightforward synthetic route (Shahbazi-Alavi et al., 2019).

Antimicrobial Agents

Compounds incorporating the sulfamoyl moiety, similar to 4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine, have been synthesized and evaluated as antimicrobial agents. These compounds, through versatile synthetic routes, have shown promising results against both bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Darwish et al., 2014).

Antimicrobial Additives for Coatings

Derivatives containing the phenylsulfonyl moiety have been investigated for their antimicrobial activity when incorporated into coatings and printing inks. Such studies reveal that these compounds, when added to polyurethane varnishes and printing ink pastes, exhibit significant antimicrobial effects, suggesting their application in enhancing the antimicrobial properties of surface coatings (El‐Wahab et al., 2015).

Photophysical Properties

Research into the photophysical properties of sulfur-containing thiazoles indicates that the introduction of sulfur-containing groups, such as the sulfonyl group, affects the electronic structures of thiazoles. This modification can lower the energy levels of the lowest unoccupied molecular orbitals (LUMOs), providing insights into the design of fluorescent molecules and materials for sensing applications (Murai et al., 2018).

Zukünftige Richtungen

The development of new thiazole derivatives with improved biological activity and lesser side effects is an active area of research . Future directions may include the design and synthesis of novel thiazole derivatives, further investigation of their biological activities, and the development of effective delivery systems for these compounds.

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S2/c11-7-1-3-9(4-2-7)17(14,15)6-8-5-16-10(12)13-8/h1-5H,6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVXOENIWOMMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC2=CSC(=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)